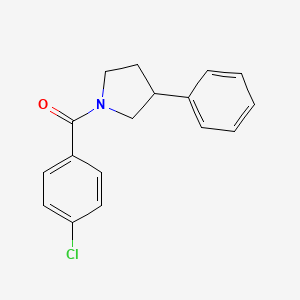![molecular formula C19H14N2O2 B6525609 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl pyridine-4-carboxylate CAS No. 1007679-07-3](/img/structure/B6525609.png)
4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl pyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains two pyridine rings, a phenyl ring, and an ethenyl group. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of conjugated systems due to the alternating single and double bonds in the ethenyl linkage and the aromaticity of the pyridine and phenyl rings . This could potentially give the compound interesting optical and electronic properties .Chemical Reactions Analysis
As for the chemical reactions, it would depend on the conditions and reagents used. The pyridine rings might undergo electrophilic substitution reactions, and the ethenyl group could potentially participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the electron distribution, molecular size and shape, and functional groups present would all influence its properties .作用機序
The mechanism of action of 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl pyridine-4-carboxylate is not well understood. However, it is believed to interact with enzymes and other proteins in the body, resulting in changes in biochemical and physiological processes. In addition, this compound may act as an inhibitor of certain enzymes and may also bind to DNA and RNA molecules, resulting in changes in gene expression.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. For example, it has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. In addition, this compound has been found to inhibit the activity of certain hormones, such as insulin, and to affect the synthesis of neurotransmitters, such as serotonin and dopamine.
実験室実験の利点と制限
4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl pyridine-4-carboxylate is a useful tool for laboratory experiments due to its stability and low cost. However, it is important to note that this compound has some limitations. For example, it is not water soluble and is not stable in the presence of light. In addition, this compound can be toxic when ingested and should be handled with care.
将来の方向性
There are many potential future directions for 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl pyridine-4-carboxylate research. For example, further studies of its mechanism of action and biochemical and physiological effects may lead to the development of new drugs and therapies. In addition, research into the potential applications of this compound in the field of nanotechnology could lead to the development of new materials and devices. Finally, further studies of this compound’s interaction with enzymes and other proteins could lead to the development of new methods for controlling biochemical processes in the body.
合成法
4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl pyridine-4-carboxylate can be synthesized by a variety of methods, including condensation reactions, Wittig-type reactions, and the Staudinger reaction. The most common method for synthesizing this compound is by condensation of 4-nitrophenyl pyridine-4-carboxylate and 2-(pyridin-2-yl)ethanal. This reaction is catalyzed by a base, such as potassium carbonate, and proceeds in the presence of a solvent, such as DMF or DMSO.
科学的研究の応用
4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl pyridine-4-carboxylate has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of enzyme catalysis, and the investigation of biochemical and physiological processes. It has also been used in the development of new drugs and has been studied for its potential applications in the field of nanotechnology.
Safety and Hazards
特性
IUPAC Name |
[4-[(E)-2-pyridin-2-ylethenyl]phenyl] pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c22-19(16-10-13-20-14-11-16)23-18-8-5-15(6-9-18)4-7-17-3-1-2-12-21-17/h1-14H/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHCMTFQYCXECV-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CC=C(C=C2)OC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C2=CC=C(C=C2)OC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(benzylamino)-1,3-dimethyl-5-(4-methylphenyl)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6525526.png)
![5-(4-ethoxyphenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6525531.png)

![4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate](/img/structure/B6525545.png)
![2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl thiophene-2-carboxylate](/img/structure/B6525573.png)
![4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2,2-dimethylpropanoate](/img/structure/B6525587.png)
![4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl thiophene-2-carboxylate](/img/structure/B6525593.png)
![3-fluoro-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6525605.png)
![N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B6525613.png)
![2,2,2-trichloro-N-[4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6525619.png)
![N-[4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B6525621.png)
![N-[5-methyl-4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B6525623.png)
![N-[3-(benzylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chlorobenzene-1-sulfonamide](/img/structure/B6525629.png)
![2-[4-(4-methylpiperazin-1-yl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione; bis(oxalic acid)](/img/structure/B6525633.png)